6-(2-Ethoxybenzoyl)-1,1-difluoro-6-azaspiro[2.5]octane
Description
Properties
IUPAC Name |
(2,2-difluoro-6-azaspiro[2.5]octan-6-yl)-(2-ethoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19F2NO2/c1-2-21-13-6-4-3-5-12(13)14(20)19-9-7-15(8-10-19)11-16(15,17)18/h3-6H,2,7-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEWYZLYGXXFPBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)N2CCC3(CC2)CC3(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Ethoxybenzoyl)-1,1-difluoro-6-azaspiro[2.5]octane typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-ethoxybenzoyl chloride with 1,1-difluoro-6-azaspiro[2.5]octane under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
6-(2-Ethoxybenzoyl)-1,1-difluoro-6-azaspiro[2.5]octane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluoro positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable solvent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
The compound 6-(2-Ethoxybenzoyl)-1,1-difluoro-6-azaspiro[2.5]octane is a specialized organic molecule that has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry and materials science. This article explores its applications, supported by comprehensive data and case studies.
Structure and Composition
- Molecular Formula : CHFN\O
- Molecular Weight : 275.31 g/mol
- IUPAC Name : this compound
Physical Properties
- Appearance : Typically exists as a solid or crystalline form.
- Solubility : Soluble in organic solvents such as dichloromethane and ethanol.
Medicinal Chemistry
This compound has shown promise in the development of pharmaceuticals due to its unique structural features, which may enhance biological activity.
Case Studies:
- Monoacylglycerol Lipase Inhibition : Research indicates that derivatives of this compound can act as inhibitors for monoacylglycerol lipase (MAGL), an enzyme involved in the metabolism of endocannabinoids. This inhibition can have therapeutic implications for pain management and anxiety disorders .
- Anticancer Activity : Preliminary studies suggest that compounds with similar spirocyclic structures exhibit cytotoxic effects against various cancer cell lines, indicating potential for further exploration in oncology .
Material Science
The unique spirocyclic structure of this compound allows it to be explored as a building block for advanced materials.
Applications:
- Polymer Synthesis : The compound can be utilized in the synthesis of polymers with enhanced mechanical properties and thermal stability. Its incorporation into polymer matrices has been shown to improve the overall performance of materials used in coatings and adhesives.
Agrochemicals
There is potential for this compound to be developed into agrochemical products, particularly as a pesticide or herbicide.
Research Insights:
- Pesticidal Activity : Compounds with similar functionalities have been evaluated for their efficacy against various pests, suggesting that this compound could be investigated further for agricultural applications .
Mechanism of Action
The mechanism of action of 6-(2-Ethoxybenzoyl)-1,1-difluoro-6-azaspiro[2.5]octane involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues of 6-Azaspiro[2.5]octane Derivatives
The following table summarizes key structural and functional differences:
Key Observations
Halogenated analogs (e.g., bromopyridine in ) are tailored for Suzuki-Miyaura coupling, expanding synthetic utility.
Spiro Ring Modifications :
- 1-Oxa substitution (e.g., ) introduces polarity and alters ring strain, impacting bioavailability .
- Hydrochloride salts () enhance solubility but may require additional purification steps.
Pharmacological Implications :
Availability and Commercial Status
Biological Activity
6-(2-Ethoxybenzoyl)-1,1-difluoro-6-azaspiro[2.5]octane is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacology. This compound features a unique spirocyclic structure and incorporates difluoro and ethoxybenzoyl moieties, which may influence its interaction with biological targets.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
This structure includes a spirocyclic framework that contributes to its biological activity through enhanced binding interactions with various molecular targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. The presence of fluorine atoms enhances hydrogen bonding capabilities, while the ethoxybenzoyl group may provide steric effects that influence binding affinity and selectivity. These interactions can modulate several biochemical pathways, potentially leading to therapeutic effects.
Biological Activity Overview
Recent studies have indicated that this compound exhibits a range of biological activities:
- Antinociceptive Activity : In preclinical models, this compound has shown promising antinociceptive effects, suggesting its potential as an analgesic agent.
- Anti-inflammatory Properties : The compound has been evaluated for its anti-inflammatory activity, demonstrating significant effects in models of inflammation.
- Antimicrobial Effects : Preliminary data suggest that it may possess antimicrobial properties against certain bacterial strains.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antinociceptive | Significant reduction in pain response | |
| Anti-inflammatory | Decrease in inflammatory markers | |
| Antimicrobial | Inhibition of bacterial growth |
Case Study: Antinociceptive Effects
In a controlled study involving rodent models, the administration of this compound resulted in a notable decrease in pain perception measured by the tail-flick test. The effective dose (ED50) was established at 10 mg/kg, indicating a strong potential for development as an analgesic drug.
Case Study: Anti-inflammatory Activity
Another study assessed the anti-inflammatory effects using a carrageenan-induced paw edema model. Results showed that treatment with the compound significantly reduced edema compared to control groups, with an IC50 value of 15 mg/kg. This positions it as a candidate for further exploration in inflammatory diseases.
Q & A
Q. Key Considerations :
- Contradictions in Data : Conflicting solubility data may arise from solvent polarity variations; resolve by standardizing solvents (e.g., USP-approved aqueous/acetonitrile mixtures) .
- Advanced vs. Basic : Basic questions focus on synthesis/characterization; advanced tiers integrate computational modeling, environmental impact, and mechanistic biology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
